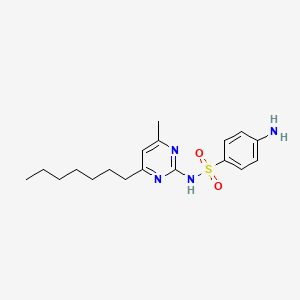![molecular formula C10H16O2 B11973084 tricyclo[5.3.0.02,6]decane-3,8-diol CAS No. 94601-91-9](/img/structure/B11973084.png)
tricyclo[5.3.0.02,6]decane-3,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[53002,6]decane-3,8-diol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its stability and rigidity, making it an interesting subject for various chemical studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.3.0.02,6]decane-3,8-diol typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by a series of cyclization and functionalization steps. For instance, the formation of the tricyclic core can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by intramolecular cyclization to form the rigid tricyclic structure. Subsequent hydroxylation at the 3 and 8 positions can be achieved using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[5.3.0.02,6]decane-3,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of tricyclo[5.3.0.02,6]decane-3,8-dione.
Reduction: Formation of this compound derivatives.
Substitution: Formation of tricyclo[5.3.0.02,6]decane-3,8-dichloride.
Applications De Recherche Scientifique
Tricyclo[5.3.0.02,6]decane-3,8-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of high-performance materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of tricyclo[5.3.0.02,6]decane-3,8-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The rigid tricyclic structure allows for specific interactions with enzymes and receptors, potentially modulating their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[4.3.1.03,7]decane : Known for its use in natural product synthesis and as a scaffold in medicinal chemistry.
- Tricyclo[5.2.1.02,6]decane : Used in the production of jet fuel and high-energy materials.
- Adamantane : A well-known compound with applications in pharmaceuticals and materials science .
Uniqueness
Tricyclo[5.3.0.02,6]decane-3,8-diol stands out due to its specific hydroxylation pattern and the stability of its tricyclic structure. This makes it particularly useful in applications requiring high rigidity and specific reactivity, such as in the design of enzyme inhibitors or as a precursor for complex organic synthesis .
Propriétés
Numéro CAS |
94601-91-9 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
tricyclo[5.3.0.02,6]decane-3,8-diol |
InChI |
InChI=1S/C10H16O2/c11-7-3-1-5-9(7)6-2-4-8(12)10(5)6/h5-12H,1-4H2 |
Clé InChI |
CFYUQSXXJZGPEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C1C3C2CCC3O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diisobutyl 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11973003.png)

![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973016.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11973019.png)
![4-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11973026.png)
![5-(2-bromophenyl)-4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11973027.png)
![3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973033.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973036.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973041.png)

![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11973064.png)
![3-chloro-N'-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11973072.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973086.png)

